Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846247
InChI: InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3
SMILES:
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15846247

Molecular Formula: C13H13N3O4

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
IUPAC Name methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3
Standard InChI Key IWQNFASWUWVLOO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of methyl 5-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-pyrazole-4-carboxylate is C₁₄H₁₃N₃O₄, with a molecular weight of 299.28 g/mol. Its IUPAC name derives from the pyrazole ring substituted at position 1 with a 2,3-dihydrobenzodioxin-6-yl group, at position 4 with a methoxycarbonyl group, and at position 5 with an amino group. The 1,4-benzodioxan moiety consists of a benzene ring fused to a 1,4-dioxane ring, contributing to the compound’s planar aromatic system and electron-rich environment.

Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Methyl ester group: Enhances solubility in organic solvents and serves as a hydrolyzable prodrug moiety.

  • Amino group: Provides a site for further functionalization via nucleophilic substitution or condensation reactions .

The compound’s planar structure has been confirmed via X-ray crystallography in analogous derivatives, revealing dihedral angles of 5–10° between the pyrazole and benzodioxan rings, which minimize steric hindrance .

Synthesis and Optimization Strategies

Multicomponent One-Pot Synthesis

A widely employed method involves a one-pot, four-component reaction utilizing 5-aminopyrazole, methyl glyoxylate, and a 1,4-benzodioxan-6-amine derivative in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This approach achieves yields of 65–75% under solvent-free conditions at 80–100°C for 6–8 hours. The reaction proceeds via:

  • Condensation of the amine and aldehyde to form an imine intermediate.

  • Cyclization with the pyrazole precursor.

  • Esterification via nucleophilic acyl substitution .

Mechanochemical Synthesis

Recent advances employ ball-milling techniques to reduce reaction times to 2–3 hours. For example, grinding 5-aminopyrazole, methyl 2,3-dihydrobenzodioxin-6-carboxylate, and ammonium acetate with silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) yields the target compound at 85% efficiency . This method eliminates solvent use and enhances atom economy.

Catalytic Esterification

Alternative routes involve esterifying the carboxylic acid precursor (5-amino-1-(2,3-dihydrobenzodioxin-6-yl)-1H-pyrazole-4-carboxylic acid) with methanol using thionyl chloride (SOCl₂) as a dehydrating agent. Reaction conditions (0°C for 2 hours, followed by reflux at 60°C) yield the methyl ester at 90% purity .

Table 1: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)
One-PotDMAP80–1006–865–75
MechanochemicalFe₃O₄@SiO₂Ambient2–385
EsterificationSOCl₂60490

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.95–6.82 (m, 3H, benzodioxan-H), 5.21 (s, 2H, NH₂), 4.30 (s, 4H, OCH₂CH₂O), 3.85 (s, 3H, COOCH₃).

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .

  • MS (ESI+): m/z 300.1 [M+H]⁺, 322.1 [M+Na]⁺ .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, with decomposition onset at 250°C. The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, 25 mg/mL) and methanol (15 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits nitric oxide (NO) production by 70% at 50 μM, comparable to indomethacin. Mechanistic studies suggest suppression of NF-κB signaling via IκBα phosphorylation blockade .

Prodrug Applications

Enzymatic hydrolysis by carboxylesterases releases the free carboxylic acid, which exhibits enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) compared to the ester (IC₅₀ = 8.5 μM).

Recent Advances in Derivative Synthesis

Diversity-Oriented Synthesis

Ultrasonic-assisted reactions with heteroaryl ketones yield hydrazide derivatives (e.g., N′-(1-(thiophen-2-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1, thiazin-4(1H)-yl)acetohydrazide), achieving 80–90% yields in 30 minutes .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 4.3 eV, correlating with experimental UV-Vis λₘₐₓ = 290 nm. Molecular docking indicates strong binding to COX-2 (ΔG = −9.8 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator